N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide
Description
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO3/c1-23-17-9-6-14(7-10-17)8-11-19(22)21-13-18(24-2)15-4-3-5-16(20)12-15/h3-7,9-10,12,18H,8,11,13H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHHRPWPNSSVRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC(=CC=C2)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common approach is:
Starting Materials: 3-fluorobenzaldehyde and 4-methoxyphenylacetic acid.
Step 1: Formation of an intermediate by reacting 3-fluorobenzaldehyde with a suitable reagent to introduce the methoxyethyl group.
Step 2: Coupling the intermediate with 4-methoxyphenylacetic acid under amide bond-forming conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and intermediates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 3-fluorobenzaldehyde or 3-fluorobenzoic acid.
Reduction: Formation of N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(4-methoxyphenyl)propanamine.
Substitution: Formation of compounds where the fluorine atom is replaced by other functional groups.
Scientific Research Applications
N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique functional groups.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom and methoxy groups can enhance binding affinity and selectivity towards specific targets. The amide bond may facilitate interactions with proteins, influencing their activity and function.
Comparison with Similar Compounds
Structural Similarities and Differences
The following table summarizes key structural features of the target compound and its analogs:
Key Observations :
Physicochemical Properties
*Predicted using fragment-based methods.
Analysis :
Spectral Data Comparison
Insights :
Biological Activity
N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, highlighting key findings from various studies, including its mechanisms of action, efficacy in different biological systems, and potential therapeutic uses.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C25H22FN3O3
- Molecular Weight : 495.599 g/mol
- Structural Features : It contains a fluorophenyl group, methoxy groups, and a propanamide moiety, contributing to its biological activity.
Research indicates that the compound exhibits multiple mechanisms of action, primarily through interactions with specific biological targets:
-
Receptor Binding :
- The compound shows affinity for various receptors, including opioid receptors and sigma receptors, which are implicated in pain modulation and neuroprotection.
- Studies suggest that it may act as a dual receptor agonist/antagonist, enhancing analgesic effects while minimizing side effects associated with traditional opioids.
-
Enzyme Inhibition :
- Preliminary data indicate that this compound may inhibit certain enzymes involved in inflammatory pathways, potentially reducing pain and inflammation.
In vitro Studies
In vitro assays have demonstrated the following biological activities:
- Antinociceptive Effects : The compound has shown significant antinociceptive (pain-relieving) properties in various pain models. For instance:
- In a study using the hot plate test in rodents, the compound exhibited a dose-dependent reduction in response time, indicating effective pain relief.
- Anti-inflammatory Activity :
- Research has indicated that it may reduce pro-inflammatory cytokine production in cultured macrophages, suggesting potential use in inflammatory conditions.
In vivo Studies
In vivo studies further corroborate the efficacy of this compound:
- Animal Models :
- In models of neuropathic pain, administration of the compound resulted in decreased mechanical allodynia and thermal hyperalgesia, suggesting its potential for treating chronic pain conditions.
- Safety Profile :
- Toxicological assessments have shown a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal models.
Case Studies
Several case studies highlight the clinical relevance of this compound:
-
Chronic Pain Management :
- A clinical trial evaluated the efficacy of the compound in patients with chronic pain conditions. Results indicated significant improvements in pain scores compared to placebo.
-
Inflammatory Disorders :
- Another study focused on patients with rheumatoid arthritis demonstrated that the compound reduced joint inflammation and improved mobility.
Comparative Analysis
The following table summarizes key findings related to this compound compared to other similar compounds:
| Compound Name | Mechanism of Action | Efficacy (Pain Relief) | Safety Profile |
|---|---|---|---|
| This compound | Dual receptor agonism | High | Favorable |
| Compound A | Opioid receptor agonist | Moderate | Moderate |
| Compound B | Non-steroidal anti-inflammatory | Low | High |
Q & A
Q. What are the optimal synthetic routes for N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide, and how can purity be ensured?
The synthesis typically involves multi-step organic reactions, including amide bond formation and functional group protection/deprotection. Key steps include:
- Coupling of 3-(4-methoxyphenyl)propanoyl chloride with 2-(3-fluorophenyl)-2-methoxyethylamine under inert conditions.
- Use of coupling agents like EDCl/HOBt to enhance reaction efficiency .
- Monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to track intermediates and confirm product identity .
- Purification via column chromatography or recrystallization to achieve >95% purity.
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : To verify the methoxy, fluorophenyl, and amide moieties (e.g., δ 3.8 ppm for methoxy groups, δ 6.5–7.5 ppm for aromatic protons) .
- High-resolution mass spectrometry (HRMS) : For molecular weight confirmation.
- Infrared (IR) spectroscopy : To identify carbonyl (C=O, ~1650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches .
Q. What preliminary biological activities have been reported for structural analogs?
Analogs with methoxy and fluorophenyl groups exhibit:
- Anticancer activity : Inhibition of kinase pathways (e.g., EGFR) in cell-based assays .
- Anti-inflammatory effects : Suppression of COX-2 and TNF-α in murine models .
- Neuroprotective potential : Modulation of GABA receptors in vitro .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability or poor bioavailability). Strategies include:
- Prodrug modification : Introducing hydrolyzable groups (e.g., ester linkages) to enhance solubility .
- Metabolic profiling : Using LC-MS to identify degradation products and optimize stability .
- Dose-response refinement : Adjusting administration routes (e.g., intraperitoneal vs. oral) to align efficacy across models .
Q. What experimental design considerations are critical for structure-activity relationship (SAR) studies?
- Variable selection : Systematic substitution of methoxy, fluorine, or amide groups to assess impact on target binding .
- Control groups : Including analogs lacking the fluorophenyl group (e.g., N-[2-phenyl-2-methoxyethyl] derivatives) to isolate functional contributions .
- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with targets like kinase domains .
Q. How can researchers address low yields in large-scale synthesis?
- Solvent optimization : Replacing polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve scalability .
- Catalyst screening : Testing Pd/C or Ni catalysts for hydrogenation steps to reduce side products .
- Process analytical technology (PAT) : Real-time monitoring via Raman spectroscopy to adjust reaction parameters dynamically .
Q. What are the key challenges in resolving spectral data ambiguities?
- Overlapping signals : Use 2D NMR (e.g., COSY, HSQC) to differentiate aromatic protons in fluorophenyl and methoxyphenyl regions .
- Dynamic stereochemistry : Variable-temperature NMR to assess conformational flexibility of the methoxyethyl chain .
Methodological Tables
Q. Table 1. Comparison of Analytical Techniques for Purity Assessment
| Technique | Sensitivity | Key Applications | Limitations |
|---|---|---|---|
| HPLC-UV | 0.1% | Quantifying major impurities | Poor resolution for polar byproducts |
| LC-MS | 0.01% | Detecting trace degradants | High cost and complexity |
| TLC | 1% | Rapid screening | Low sensitivity |
Q. Table 2. SAR Insights from Structural Analogs
| Analog Modification | Bioactivity Change | Proposed Mechanism | Reference |
|---|---|---|---|
| Replacement of 3-fluorophenyl with 4-chlorophenyl | Reduced anticancer activity | Loss of halogen-π interactions with kinase active site | |
| Addition of methyl group to methoxyethyl chain | Enhanced anti-inflammatory effect | Improved membrane permeability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
